phenyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
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Overview
Description
Phenylsulfonyl compounds are a class of organic compounds containing a sulfonyl functional group attached to a phenyl ring . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . The compound you mentioned seems to be a combination of these two structures.
Molecular Structure Analysis
The molecular structure of “phenyl 1-(phenylsulfonyl)-4-piperidinecarboxylate” would likely involve a piperidine ring with a phenylsulfonyl group attached at one carbon .
Chemical Reactions Analysis
Phenylsulfonyl compounds and piperidine derivatives can participate in a variety of chemical reactions. For instance, phenylsulfonyl compounds can undergo nucleophilic substitution reactions . Piperidine derivatives can act as bases in organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Phenylsulfonyl compounds are generally stable and have good leaving group properties . Piperidine is a weak base .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “phenyl 1-(phenylsulfonyl)-4-piperidinecarboxylate” would depend on its potential applications. Phenylsulfonyl compounds and piperidine derivatives have been studied for their potential use in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
phenyl 1-(benzenesulfonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(23-16-7-3-1-4-8-16)15-11-13-19(14-12-15)24(21,22)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWYZNGCZSVUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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